Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride
Description
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride (CAS 1301739-46-7) is a thiazole derivative characterized by a 1,3-thiazole ring substituted with an ethyl carboxylate group at position 4 and a 2-aminoethyl moiety at position 2. Its molecular formula is C₈H₁₄Cl₂N₂O₂S, with a molecular weight of 273.18 g/mol . The compound is typically stored under controlled conditions due to its hydrochloride salt form, which enhances solubility and stability in aqueous environments. Thiazole derivatives are widely studied for their biological activity, particularly in medicinal chemistry, where they serve as scaffolds for receptor-targeted molecules (e.g., P2Y2 receptor antagonists) .
Properties
IUPAC Name |
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUDWDDABPCXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-bromoethylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride exhibits several biological activities that make it a candidate for further research in drug development.
Antitumor Activity
Research has indicated that thiazole derivatives, including compounds similar to ethyl 2-(2-aminoethyl)thiazole-4-carboxylate, show promising antitumor properties. A study demonstrated that various thiazole analogs exhibited significant activity against multiple human tumor cell lines, with some compounds achieving low GI50 values, indicating high potency against cancer cells . This suggests that ethyl 2-(2-aminoethyl)thiazole-4-carboxylate may possess similar antitumor effects.
Antiviral Properties
Thiazole derivatives have been investigated for their antiviral activities, particularly against HIV. The structural characteristics of thiazoles allow them to interact with viral proteins, potentially inhibiting viral replication. Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate could be explored as a scaffold for designing new antiviral agents targeting HIV-1 reverse transcriptase .
General Synthetic Route
- Starting Materials : The synthesis typically begins with thiazole derivatives and amino acids or their esters.
- Reaction Conditions : The reaction may involve heating under reflux conditions in a suitable solvent such as ethanol or acetic acid.
- Purification : After the reaction is complete, the product can be purified using recrystallization or chromatography techniques.
This synthetic approach allows for the modification of the thiazole ring and the introduction of various functional groups, enhancing the compound's biological activity.
Case Studies and Research Findings
To further illustrate the applications of this compound, several case studies highlight its potential therapeutic uses:
Anticancer Studies
A study published in Cancer Research reported on the efficacy of thiazole derivatives against leukemia cell lines. The compound exhibited remarkable activity with a GI50 value of 0.08 µM against RPMI-8226 leukemia cells . Such findings underscore the potential of ethyl 2-(2-aminoethyl)thiazole-4-carboxylate as an anticancer agent.
Antiviral Research
Another investigation focused on the antiviral properties of thiazoles against HIV-1. Researchers synthesized various thiazole-based compounds and evaluated their inhibitory effects on viral replication in vitro. Results indicated that certain thiazoles could significantly reduce viral loads, suggesting a pathway for developing new antiviral therapies .
References Table
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately, bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride are compared below with four analogous thiazole derivatives. Key differences in substituents, molecular weight, and applications are highlighted.
Structural and Molecular Comparison
Biological Activity
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrochloride is a thiazole derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazole Derivatives
Thiazole compounds, including this compound, are recognized for their diverse biological activities. They serve as essential building blocks in medicinal chemistry, contributing to the development of various pharmaceuticals, including antibiotics and anticancer agents. The unique structural features of thiazoles enable them to interact with multiple biological targets, enhancing their therapeutic potential.
The primary mechanism of action for this compound involves its interaction with specific enzymes crucial for bacterial cell wall synthesis. Notably, it inhibits UDP-N-acetylmuramate/L-alanine ligase, disrupting the formation of peptidoglycan layers essential for bacterial integrity and survival. This inhibition leads to increased susceptibility of bacteria to environmental stressors and ultimately results in cell death.
Target Enzymes
- UDP-N-acetylmuramate/L-alanine ligase : Involved in peptidoglycan synthesis.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a variety of pathogens:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa.
- Fungi : Demonstrates antifungal properties against species such as Candida glabrata and Candida albicans .
Anticancer Activity
Research indicates that this compound also possesses cytotoxic effects on cancer cell lines. For instance, studies have shown it to have IC50 values ranging from 0.09 to 0.49 μM against K562 leukemia cells, suggesting potent anticancer potential .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications at various positions on the thiazole ring. SAR studies have identified optimal substitution patterns that enhance antibacterial activity while minimizing toxicity to mammalian cells. Key findings include:
- C-2 Position : Accommodates various lipophilic substitutions without compromising activity.
- C-4 Position : Sensitive to changes; specific substituents enhance binding affinity to target enzymes .
Case Studies
-
Anti-Tubercular Activity :
A study evaluated a series of 2-aminothiazoles, including this compound, against Mycobacterium tuberculosis. The compound exhibited sub-micromolar minimum inhibitory concentrations (MICs), indicating strong potential as an anti-tubercular agent . -
Cytotoxicity Testing :
In vitro tests demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours (reflux) | <6 hours: 65–70% |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Molar Ratio | 1:1.2 (thiourea:ethyl 2-bromoacetate) | Maximizes ring closure |
[Basic] How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H NMR: The thiazole proton (C5-H) appears as a singlet near δ 7.7–8.0 ppm. The 2-aminoethyl group’s NH2 protons resonate as a broad singlet at δ 3.0–3.5 ppm, while the ethyl ester (COOEt) shows a quartet at δ 4.1–4.3 ppm and a triplet at δ 1.2–1.4 ppm .
- 13C NMR: The carbonyl carbon (COOEt) appears at ~168 ppm. The thiazole carbons (C2 and C4) are observed at 160–165 ppm and 120–125 ppm, respectively .
- Mass Spectrometry (HRMS): The molecular ion [M+H]+ should match the theoretical mass (C8H14ClN3O2S: 263.05 g/mol). Fragmentation peaks at m/z 215 (loss of NH2CH2CH2) confirm the side chain .
- IR Spectroscopy: Stretching vibrations for C=O (ester) at 1720 cm⁻¹ and N-H (amine) at 3300–3500 cm⁻¹ validate functional groups .
[Basic] What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
- Humidity Control: Use desiccants (e.g., silica gel) to maintain anhydrous conditions, as moisture accelerates ester hydrolysis .
- Handling: Purge vials with inert gas (N2 or Ar) before sealing to minimize oxidative side reactions .
[Advanced] What strategies can resolve contradictory data regarding biological activity in different assay systems?
Methodological Answer:
Contradictions often arise from variations in:
- Purity: Validate compound purity via HPLC (>95%) and NMR before testing. Impurities (e.g., hydrolyzed ester) may skew results .
- Assay Conditions: Standardize cell culture media (e.g., pH, serum content) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and confirm target engagement .
Q. Table 2. Troubleshooting Biological Assays
| Issue | Solution |
|---|---|
| Low activity in vitro | Test stability in assay buffer (pH 7.4, 37°C) |
| High cytotoxicity | Adjust dosing intervals or use prodrug forms |
[Advanced] How can computational tools predict reactivity and guide derivative synthesis?
Methodological Answer:
- Retrosynthesis Planning: Tools like Pistachio and Reaxys identify feasible precursors (e.g., ethyl 2-bromoacetate) and reaction pathways .
- DFT Calculations: Predict electrophilic/nucleophilic sites on the thiazole ring. For example, the C4 position is susceptible to electrophilic substitution due to electron-withdrawing ester groups .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize derivatives with modified side chains for enhanced binding .
[Advanced] What challenges arise when scaling synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors with temperature control to manage heat during thiazole ring formation .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
- Enantiomeric Purity: Optimize chiral catalysts (e.g., L-proline derivatives) if asymmetric synthesis is required .
Q. Table 3. Scale-Up Considerations
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Reaction Volume | 10 mL | 1 L |
| Cooling Efficiency | Ice bath | Circulating chiller |
| Yield | 65% | 50–55% (due to heat distribution) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
